molecular formula C21H32Cl2N4O B13443099 Cariprazine-d8

Cariprazine-d8

Cat. No.: B13443099
M. Wt: 435.5 g/mol
InChI Key: KPWSJANDNDDRMB-KEWKYEQZSA-N
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Description

Cariprazine-d8 is a deuterated form of Cariprazine, an atypical antipsychotic used primarily for the treatment of schizophrenia and bipolar disorder. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Cariprazine, as the presence of deuterium atoms can influence the compound’s stability and metabolic rate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cariprazine-d8 involves the incorporation of deuterium atoms into the Cariprazine molecule. One common method is to start with deuterated precursors. For instance, the synthesis might involve the reaction of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine with N,N-dimethylcarbamoyl chloride in the presence of deuterated solvents and reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial to maintain the deuterium content in the final product.

Chemical Reactions Analysis

Types of Reactions

Cariprazine-d8 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are useful for further pharmacological studies.

Scientific Research Applications

Cariprazine-d8 is extensively used in scientific research due to its unique properties:

Mechanism of Action

Cariprazine-d8, like Cariprazine, acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. It also acts as an antagonist at serotonin 5-HT2A receptors. The presence of deuterium atoms can influence the binding affinity and metabolic stability of the compound, potentially leading to differences in its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    Aripiprazole: Another atypical antipsychotic with partial agonist activity at D2 receptors.

    Brexpiprazole: Similar to Cariprazine but with different receptor binding profiles.

    Lamotrigine: Used for bipolar disorder but with a different mechanism of action.

Uniqueness

Cariprazine-d8 is unique due to its deuterium content, which provides enhanced metabolic stability and allows for detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings .

Properties

Molecular Formula

C21H32Cl2N4O

Molecular Weight

435.5 g/mol

IUPAC Name

3-[4-[2,2-dideuterio-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-bis(trideuteriomethyl)urea

InChI

InChI=1S/C21H32Cl2N4O/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23/h3-5,16-17H,6-15H2,1-2H3,(H,24,28)/i1D3,2D3,11D2

InChI Key

KPWSJANDNDDRMB-KEWKYEQZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)NC1CCC(CC1)CC([2H])([2H])N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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